

# 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline molecular weight

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## Compound of Interest

Compound Name: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

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An In-Depth Technical Guide to **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide offers a comprehensive examination of **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline**, a halogenated derivative of the well-known antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This document provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis, methodologies for its analytical characterization, and an exploration of its potential applications in medicinal chemistry and drug development. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of novel heterocyclic compounds.

## Core Physicochemical Properties

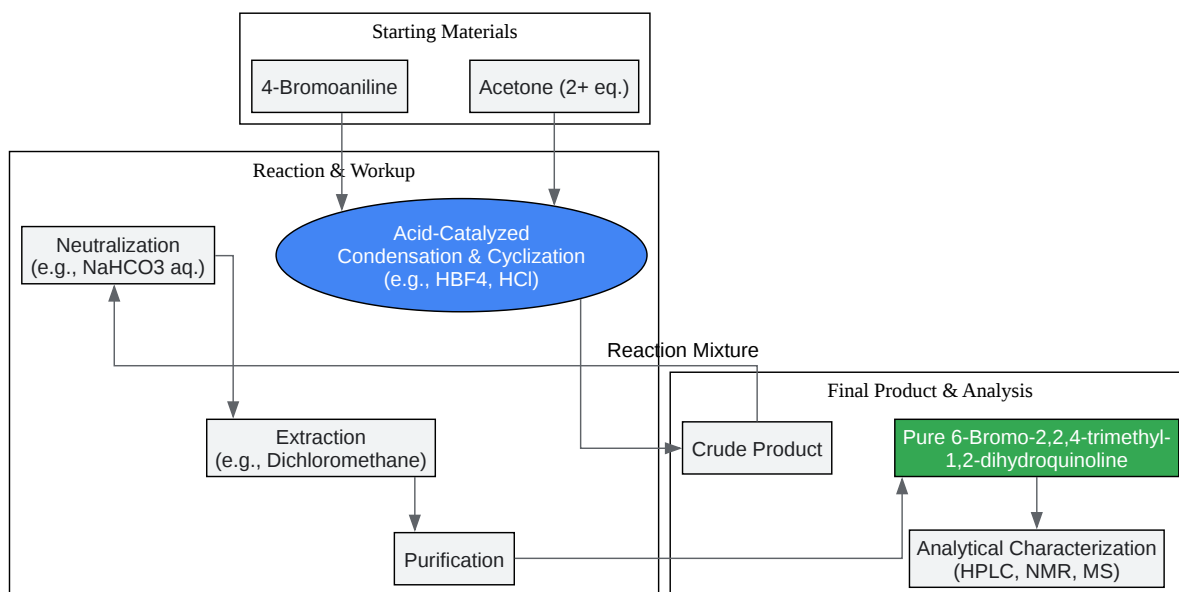
**6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline** is a substituted dihydroquinoline. The introduction of a bromine atom at the 6-position significantly modifies its electronic properties and lipophilicity, which can influence its biological activity and metabolic stability. A summary of its key properties is presented below.

| Property          | Value  | Source                          |
|-------------------|--|---------------------------------|
| Molecular Weight  | 252.15 g/mol   |                                 |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> BrN                                  |                                 |
| Appearance        | Expected to be a solid or viscous liquid                             | Inferred from related compounds |
| Solubility        | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM) | [1]                             |
| CAS Number        | 91720-32-0   |                                 |

## Synthesis and Mechanistic Rationale

The most direct and industrially relevant method for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the acid-catalyzed condensation reaction between an aniline and acetone.[2][3] This approach, a variation of the Skraup or Doebner-von Miller reaction, is robust and scalable. For the synthesis of the target compound, 4-bromoaniline serves as the key starting material.

**Mechanistic Insight:** The reaction proceeds through a series of acid-catalyzed steps. Initially, two molecules of acetone undergo a self-condensation to form mesityl oxide (an  $\alpha,\beta$ -unsaturated ketone). The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack. Concurrently, the aniline's nitrogen atom is protonated, but a small equilibrium concentration of the free amine remains. This free 4-bromoaniline then attacks the protonated mesityl oxide in a Michael (1,4-conjugate) addition. The resulting intermediate undergoes an intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration to yield the stable dihydroquinoline ring system. The choice of a strong acid catalyst is crucial for promoting both the initial acetone condensation and the final cyclization steps.



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Caption: Workflow for the synthesis and purification of **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline**.

## Detailed Experimental Protocol: Synthesis

Materials:

- 4-bromoaniline
- Acetone (reagent grade)

- Hydrochloric acid (concentrated) or another suitable acid catalyst
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

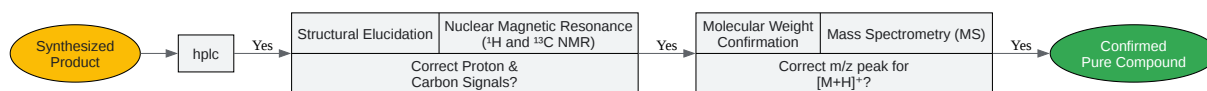
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq) and acetone (3.0-4.0 eq).
- **Catalyst Addition:** While stirring, carefully and slowly add the acid catalyst (e.g., concentrated  $\text{HCl}$ , 0.2-0.5 eq) to the mixture. The addition is exothermic and should be controlled.
- **Reflux:** Heat the reaction mixture to reflux (approximately  $56-60^\circ\text{C}$ ) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- **Workup - Neutralization:** After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (pH 8-9).
- **Workup - Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline**.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed for this purpose.



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Caption: A standard workflow for the analytical validation of a synthesized chemical compound.

## High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is essential for determining the purity of the final compound. A reverse-phase method is typically suitable for this type of molecule.<sup>[4]</sup>

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).<sup>[4]</sup>
- Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm).

- Procedure:
  - Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).
  - Inject a small volume (e.g., 10  $\mu$ L) onto the column.
  - Run the analysis and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

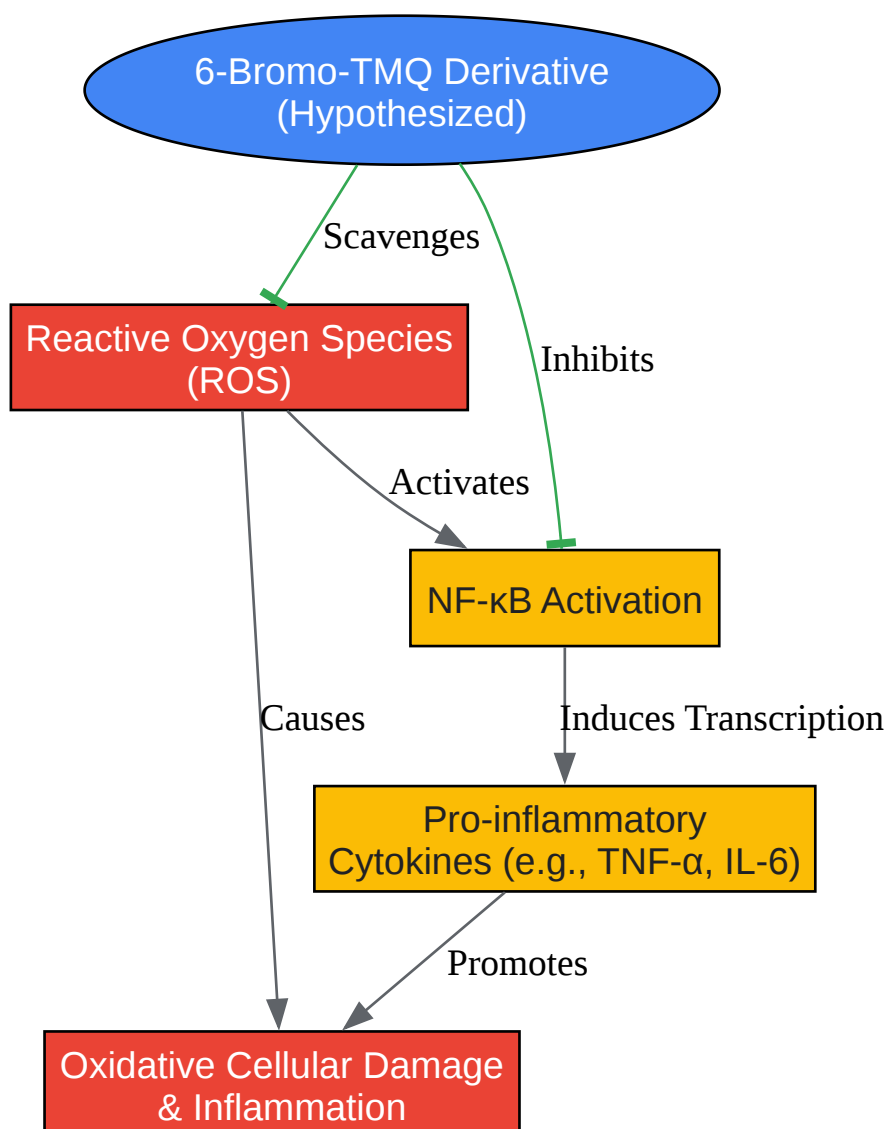
#### Expected Results from Other Techniques:

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used for definitive structural confirmation.[5] The spectra should show characteristic signals for the aromatic protons, the vinyl proton, the N-H proton, and the distinct methyl groups.
- Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[5] A high-resolution mass spectrum should show the correct molecular ion peak (or  $[\text{M}+\text{H}]^+$ ) with the characteristic isotopic pattern for a molecule containing one bromine atom.

## Potential Applications in Drug Development

The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline** itself is not extensively studied, its parent compound and related analogues have demonstrated significant potential.

- Antioxidant and Anti-inflammatory Activity: The core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a known potent antioxidant, historically used in industrial applications.[7] Its mechanism involves scavenging free radicals via the hydrogen atom on the secondary amine. The 6-hydroxy derivative has demonstrated hepatoprotective effects by reducing oxidative stress and inflammation in animal models.[8] The bromo-substituted analogue is a valuable tool compound to probe how halogenation affects these properties, potentially by altering the redox potential or protein-binding interactions.



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Caption: Hypothesized mechanism for antioxidant and anti-inflammatory action of a dihydroquinoline derivative.

- Anticancer Research: Quinoline and quinazoline scaffolds are integral to many anticancer agents.[9][10] For example, 6-bromo-quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors for their antiproliferative activity against cancer cell lines.[10][11] The 6-bromo-dihydroquinoline core could serve as a novel scaffold for developing new cytotoxic or targeted agents.

- Radiation Sensitizer: A dimeric version, 6,6'-methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline), has been investigated in clinical trials as a radiation-sensitizing agent, suggesting that this chemical class can modulate cellular responses to radiation-induced damage.[12]

## Conclusion

**6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline** is a synthetically accessible compound with a rich chemical heritage. Its molecular weight is 252.15 g/mol . Based on the well-documented biological activities of related dihydroquinolines, it represents a valuable scaffold for further investigation in drug discovery. Its potential as an antioxidant, anti-inflammatory, or anticancer agent warrants exploration. The synthetic and analytical protocols detailed in this guide provide a solid framework for researchers to produce, purify, and validate this compound, enabling further studies into its therapeutic potential.

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